2-[(3,5-Dimethylphenyl)methyl]oxirane, also known as 2-[(3,5-Dimethylphenoxy)methyl]oxirane, is an organic compound characterized by its unique epoxide structure. This compound has garnered attention due to its potential applications in various fields, including synthetic chemistry and materials science. The chemical formula for this compound is , and its molecular weight is approximately 162.23 g/mol .
The synthesis of 2-[(3,5-Dimethylphenyl)methyl]oxirane typically involves a two-step process:
The general procedure includes adding 3,5-dimethylphenol to epichlorohydrin along with sodium hydroxide. The reaction is typically carried out at elevated temperatures (around 110 °C) for several hours, allowing for complete conversion to the desired oxirane product. After completion, the product is purified through extraction and solvent evaporation techniques .
The structure of 2-[(3,5-Dimethylphenyl)methyl]oxirane features a three-membered oxirane ring bonded to a phenyl group that has two methyl substituents at the 3 and 5 positions. This substitution pattern affects both the steric and electronic properties of the molecule.
Due to its epoxide functionality, 2-[(3,5-Dimethylphenyl)methyl]oxirane can undergo several important chemical reactions:
These reactions often require specific conditions such as temperature control and the presence of catalysts to enhance yield and selectivity. For example, nucleophilic attack on the epoxide can be facilitated by heating or using Lewis acids as catalysts.
The mechanism of action for reactions involving 2-[(3,5-Dimethylphenyl)methyl]oxirane typically begins with the nucleophilic attack on one of the carbon atoms in the epoxide ring. This leads to ring opening and subsequent formation of more stable products:
While specific physical properties such as melting point and density are not extensively documented for this compound, it is classified as a liquid at room temperature based on similar epoxide compounds.
Key chemical properties include:
2-[(3,5-Dimethylphenyl)methyl]oxirane has several important applications:
The primary industrial synthesis of 2-[(3,5-dimethylphenyl)methyl]oxirane involves the nucleophilic epoxidation of 3,5-dimethylphenol with epichlorohydrin under basic conditions. This Williamson ether synthesis proceeds via a two-step mechanism: (1) phenoxide formation through deprotonation using alkali metal hydroxides (e.g., NaOH, KOH), and (2) nucleophilic attack on the electrophilic carbon of epichlorohydrin, followed by in situ ring closure to form the oxirane. Typical reaction conditions require temperatures of 50–70°C for 4–8 hours in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran, yielding 60–75% of the target epoxide [8].
Table 1: Traditional Synthesis Parameters
| Base Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaOH | DMF | 60 | 6 | 68 |
| KOH | THF | 65 | 5 | 72 |
| K₂CO₃ | Acetonitrile | 70 | 8 | 60 |
| NaH | Toluene | 50 | 4 | 75 |
The stoichiometric ratio of reactants critically influences epichlorohydrin ring-opening side reactions. A 1:2 molar ratio of 3,5-dimethylphenol to epichlorohydrin minimizes oligomerization, while excess epichlorohydrin (1:3 ratio) reduces hydrolysis but increases purification complexity [8].
Heterogeneous catalysts address limitations of stoichiometric bases by improving regioselectivity and reducing waste. Molybdenum-based catalysts (e.g., MoO₃/Al₂O₃) enable the epoxidation of the corresponding allyl ether precursor [(3,5-dimethylbenzyloxy)propene] using tert-butyl hydroperoxide (TBHP) as an oxidant. This method achieves >90% selectivity toward the terminal epoxide at 80°C within 3 hours, suppressing diepoxide formation through controlled oxidant addition [3] [6]. Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) accelerate interfacial reactions in biphasic systems (water/organic solvent). TBAB (5 mol%) enhances ring-closure kinetics by shuttling hydroxide ions into the organic phase, boosting yields to 85% while reducing NaOH requirements by 40% [4] [6].
Table 2: Catalytic Epoxidation Systems
| Catalyst System | Oxidant/Base | Selectivity (%) | Yield (%) |
|---|---|---|---|
| MoO₃/Al₂O₃ | TBHP | 92 | 88 |
| TBAB (PTC) | NaOH | 89 | 85 |
| Mn(salen) complexes | mCPBA | 95 | 82 |
Solvent polarity governs ion-pair dissociation and nucleophile solvation, directly impacting reaction rates. High-dielectric solvents like DMF (ε=36.7) enhance sodium phenoxide dissolution, accelerating epichlorohydrin attack 3-fold compared to toluene (ε=2.4). However, protic solvents (e.g., ethanol) promote epoxide hydrolysis, reducing yields by 15–20% [2] [7]. Base strength modulates phenolate formation equilibrium: stronger bases (e.g., NaOH, pKb=0.2) achieve >95% deprotonation within minutes, whereas weaker bases (e.g., K₂CO₃, pKb=3.6) require prolonged heating but mitigate hydrolysis. Kinetic studies reveal a second-order rate dependence: rate = k[phenoxide][epichlorohydrin], where k increases linearly with base concentration until competitive adsorption saturates active sites [2] [6].
Table 3: Solvent and Base Kinetic Parameters
| Solvent | Dielectric Constant (ε) | Relative Rate | Base | pKb | Epoxide Yield (%) |
|---|---|---|---|---|---|
| DMF | 36.7 | 1.0 | NaOH | 0.2 | 75 |
| Acetonitrile | 37.5 | 0.9 | KOH | 0.5 | 73 |
| Ethanol | 24.3 | 0.6 | K₂CO₃ | 3.6 | 60 |
| Toluene | 2.4 | 0.3 | NaHCO₃ | 7.7 | 42 |
Solvent-free methods eliminate organic waste by reacting molten 3,5-dimethylphenol with epichlorohydrin (1:2.5 ratio) using ground K₂CO₃ as a solid base. Mechanical mixing ensures reagent contact, delivering 80% yield at 70°C within 2 hours. This approach reduces E-factor (kg waste/kg product) from 8.5 (DMF process) to 1.2 and avoids solvent-recovery distillation [4] [8]. Microwave-assisted synthesis enhances energy efficiency: irradiation (150 W, 100°C) completes epoxidation in 15–20 minutes via dielectric heating, which accelerates ring closure. Yields reach 82% with minimal thermal decomposition, as rapid heating bypasses intermediate degradation pathways observed in conventional reflux [8].
Table 4: Green Synthesis Metrics
| Method | Conditions | Time | Yield (%) | E-Factor |
|---|---|---|---|---|
| Solvent-free | K₂CO₃, 70°C, stirring | 2 h | 80 | 1.2 |
| Microwave-assisted | NaOH, 100°C, 150 W | 0.3 h | 82 | 2.5* |
| Conventional (DMF) | NaOH, 60°C, reflux | 6 h | 68 | 8.5 |
*Includes energy utilization factor
CAS No.: 4299-57-4
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: 467-14-1
CAS No.: